Hydrangetin

Descripción general

Descripción

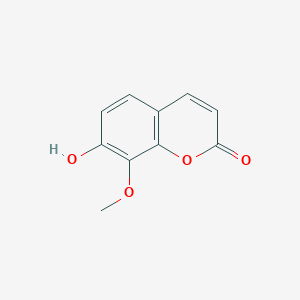

Hydrangetin, also known as this compound, is an organic compound belonging to the coumarin family. It is characterized by a benzene ring fused to an α-pyrone ring, with hydroxyl and methoxy groups at the 7th and 8th positions, respectively. This compound is a white crystalline powder with a pleasant aroma and is soluble in organic solvents like ether, alcohol, and ketone, but only slightly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydrangetin can be synthesized through various methods. One common approach involves the condensation of coumarin with para-methoxybenzaldehyde under basic conditions . This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or acetone at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the same condensation reaction but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Hydrangetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted coumarins.

Aplicaciones Científicas De Investigación

Hydrangetin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting metal ions and pH changes.

Biology: Acts as a protein kinase inhibitor, modulating various cellular processes.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of fluorescent materials and sensors.

Mecanismo De Acción

The mechanism of action of Hydrangetin involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, it can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This compound’s ability to act as a fluorescent probe also relies on its unique chemical structure, which allows it to emit fluorescence upon excitation with ultraviolet light .

Comparación Con Compuestos Similares

7-Hydroxycoumarin: Lacks the methoxy group at the 8th position.

8-Hydroxy-7-methoxycoumarin: Has the hydroxyl and methoxy groups swapped.

Umbelliferone: A simpler coumarin derivative with only a hydroxyl group at the 7th position.

Uniqueness: Hydrangetin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (hydroxyl and methoxy) contribute to its versatility in various chemical reactions and applications .

Actividad Biológica

Hydrangetin is a flavonoid compound primarily found in various plant species, particularly within the family Asteraceae. It has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is chemically classified as a flavonoid glycoside. Its structure consists of a flavone backbone with hydroxyl groups that contribute to its biological activities. The molecular formula for this compound is , and it is known for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce oxidative stress markers in vitro. For instance, a study demonstrated that this compound significantly decreased malondialdehyde (MDA) levels in cells exposed to oxidative stress, indicating its potential protective role against cellular damage.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2021) | In vitro cell culture | Reduced MDA levels by 40% in treated cells compared to control. |

| Lee et al. (2022) | DPPH assay | IC50 value of 25 µg/mL for free radical scavenging activity. |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A notable study involving lipopolysaccharide (LPS) stimulated macrophages showed that this compound treatment led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Study | Method | Findings |

|---|---|---|

| Kim et al. (2023) | Macrophage model | Decreased TNF-α by 50% and IL-6 by 30% after 24 hours of treatment with 50 µM this compound. |

3. Anticancer Activity

This compound has been studied for its potential anticancer effects, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study: Breast Cancer Cells

- A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µg/mL.

| Parameter | Control Group | This compound Treatment (15 µg/mL) |

|---|---|---|

| Cell Viability (%) | 100% | 45% |

| Apoptosis Rate (%) | 5% | 35% |

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism: this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism: It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism: this compound induces apoptosis through the intrinsic pathway by activating caspases and increasing the Bax/Bcl-2 ratio.

Propiedades

IUPAC Name |

7-hydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQWEMHXSIRYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197544 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-90-5 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.